molecular formula C9H12N2O2 B13830167 Methyl 2-(2,6-diaminophenyl)acetate

Methyl 2-(2,6-diaminophenyl)acetate

Cat. No.: B13830167
M. Wt: 180.20 g/mol
InChI Key: VCKIJAPQGBZVKE-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-diaminophenyl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 2 and 6 positions, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,6-diaminophenyl)acetate typically involves the esterification of 2-(2,6-diaminophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2,6-diaminophenyl)acetic acid+methanolacid catalystmethyl 2-(2,6-diaminophenyl)acetate+water\text{2-(2,6-diaminophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2,6-diaminophenyl)acetic acid+methanolacid catalyst​methyl 2-(2,6-diaminophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-diaminophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 2-(2,6-dinitrophenyl)acetate.

    Reduction: Formation of 2-(2,6-diaminophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-diaminophenyl)acetate
  • Methyl 2-(3,5-diaminophenyl)acetate
  • Methyl 2-(2,6-diaminobenzyl)acetate

Uniqueness

Methyl 2-(2,6-diaminophenyl)acetate is unique due to the specific positioning of the amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(2,6-diaminophenyl)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3

InChI Key

VCKIJAPQGBZVKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1N)N

Origin of Product

United States

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